N-(butan-2-yl)quinolin-8-amine
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Overview
Description
N-(butan-2-yl)quinolin-8-amine: is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a quinoline ring system substituted with an amine group at the 8th position and a butan-2-yl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)quinolin-8-amine can be achieved through various synthetic routes. One common method involves the reaction of quinoline-8-amine with butan-2-yl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of quinoline-8-amine attacks the butan-2-yl halide, resulting in the formation of this compound.
Reaction Conditions:
Reagents: Quinoline-8-amine, butan-2-yl halide (e.g., butan-2-yl chloride or butan-2-yl bromide)
Solvent: Anhydrous ethanol or acetonitrile
Catalyst: Potassium carbonate or sodium hydroxide
Temperature: Room temperature to 60°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The process can be optimized by using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amine group can participate in electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinoline-8-carboxylic acid derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
N-(butan-2-yl)quinolin-8-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is employed in the design and synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)quinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of various biochemical pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-(butan-2-yl)quinolin-8-amine can be compared with other quinoline derivatives, such as:
Quinoline-8-amine: Lacks the butan-2-yl group, resulting in different chemical and biological properties.
N-(ethyl)quinolin-8-amine: Contains an ethyl group instead of a butan-2-yl group, leading to variations in its reactivity and applications.
N-(propyl)quinolin-8-amine: Contains a propyl group, which affects its solubility and interaction with biological targets.
Uniqueness: this compound is unique due to the presence of the butan-2-yl group, which influences its chemical reactivity, solubility, and biological activity. This structural feature may enhance its potential as a therapeutic agent or intermediate in organic synthesis.
Properties
IUPAC Name |
N-butan-2-ylquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-3-10(2)15-12-8-4-6-11-7-5-9-14-13(11)12/h4-10,15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMUDTIGYFYZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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